molecular formula C19H34N2 B8682451 4-{4-[Ethyl(heptyl)amino]butyl}aniline CAS No. 91097-97-1

4-{4-[Ethyl(heptyl)amino]butyl}aniline

Cat. No. B8682451
M. Wt: 290.5 g/mol
InChI Key: OHQPVBCPZDSVEO-UHFFFAOYSA-N
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Patent
US04528177

Procedure details

A solution of 2.03 g. (6.3mM) of N-ethyl-N-n-heptyl-4(4-nitrophenyl)butylamine in 100 ml of 2B ethanol containing 1 g of 5% palladium on carbon was stirred under hydrogen at 50 p.s.i. for sixteen hours at 25° C. The reaction mixture was filtered and the solvent was removed by evaporation under reduced pressure to give 1.49 g of N-ethyl-N-n-heptyl-4-(4-aminophenyl)butylamine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2B
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:2]>[Pd].C(O)C>[CH2:1]([N:3]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([NH2:21])=[CH:19][CH:20]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCCCCC)CCCCC1=CC=C(C=C1)[N+](=O)[O-]
Name
2B
Quantity
100 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for sixteen hours at 25° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCCCCCC)CCCCC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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